molecular formula C20H22N2O4 B3458876 1-(3-methoxybenzoyl)-4-(phenoxyacetyl)piperazine

1-(3-methoxybenzoyl)-4-(phenoxyacetyl)piperazine

Cat. No. B3458876
M. Wt: 354.4 g/mol
InChI Key: BCBHZFOPJWBSBL-UHFFFAOYSA-N
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Description

1-(3-methoxybenzoyl)-4-(phenoxyacetyl)piperazine, also known as MPDP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. MPDP is a piperazine derivative that has been shown to have interesting properties as a modulator of neurotransmitter release, particularly of dopamine and noradrenaline.

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzoyl)-4-(phenoxyacetyl)piperazine involves the modulation of neurotransmitter release by interacting with presynaptic receptors. 1-(3-methoxybenzoyl)-4-(phenoxyacetyl)piperazine has been shown to bind to the vesicular monoamine transporter 2 (VMAT2), which is responsible for the packaging of dopamine and noradrenaline into synaptic vesicles. By binding to VMAT2, 1-(3-methoxybenzoyl)-4-(phenoxyacetyl)piperazine increases the release of these neurotransmitters into the synaptic cleft, leading to enhanced neurotransmission.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter release, 1-(3-methoxybenzoyl)-4-(phenoxyacetyl)piperazine has been shown to have other biochemical and physiological effects. For example, 1-(3-methoxybenzoyl)-4-(phenoxyacetyl)piperazine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. 1-(3-methoxybenzoyl)-4-(phenoxyacetyl)piperazine has also been shown to increase the expression of tyrosine hydroxylase (TH), an enzyme that is involved in the synthesis of dopamine and noradrenaline.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-methoxybenzoyl)-4-(phenoxyacetyl)piperazine in lab experiments is its specificity for dopamine and noradrenaline release, which allows for precise modulation of these neurotransmitters. However, one limitation of using 1-(3-methoxybenzoyl)-4-(phenoxyacetyl)piperazine is its potential toxicity, as high doses of 1-(3-methoxybenzoyl)-4-(phenoxyacetyl)piperazine have been shown to induce neurotoxicity in animal models.

Future Directions

There are several future directions for research on 1-(3-methoxybenzoyl)-4-(phenoxyacetyl)piperazine. One area of interest is the development of 1-(3-methoxybenzoyl)-4-(phenoxyacetyl)piperazine analogs that have improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of 1-(3-methoxybenzoyl)-4-(phenoxyacetyl)piperazine in neurological disorders such as Parkinson's disease and ADHD. Finally, further research is needed to elucidate the precise mechanism of action of 1-(3-methoxybenzoyl)-4-(phenoxyacetyl)piperazine and its effects on other neurotransmitter systems.

Scientific Research Applications

1-(3-methoxybenzoyl)-4-(phenoxyacetyl)piperazine has been studied for its potential applications in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). In preclinical studies, 1-(3-methoxybenzoyl)-4-(phenoxyacetyl)piperazine has been shown to increase the release of dopamine and noradrenaline in the brain, which are neurotransmitters that play a crucial role in the regulation of movement, attention, and motivation.

properties

IUPAC Name

1-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-18-9-5-6-16(14-18)20(24)22-12-10-21(11-13-22)19(23)15-26-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBHZFOPJWBSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5842654

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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